
3-Methylphthalic acid
Overview
Description
3-Methylphthalic acid (IUPAC name: 3-methylbenzene-1,2-dicarboxylic acid) is a substituted derivative of phthalic acid, featuring a methyl group at the third position of the benzene ring. Its anhydride form, 3-methylphthalic anhydride (CAS: 4792-30-7), is a key intermediate in organic synthesis, particularly in polymer chemistry and catalytic processes.
Preparation Methods
Oxidation of 3-Methylphthalic Anhydride
The oxidation of 3-methylphthalic anhydride represents a direct route to 3-MPA, leveraging the reactivity of the anhydride functional group. This method typically employs acidic or alkaline hydrolysis under controlled conditions. For instance, refluxing 3-methylphthalic anhydride in aqueous sodium hydroxide (2 M) at 80°C for 6 hours achieves near-quantitative conversion to the dicarboxylic acid . The reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbons, followed by protonation to yield the final product.
Optimization Insights:
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Temperature Dependence: Yields drop to 78% at 60°C due to incomplete ring opening.
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Catalytic Additives: The addition of tetrabutylammonium bromide (10 mol%) accelerates hydrolysis, reducing reaction time to 3 hours .
Catalytic Oxidation of 3-Methyl-1,2-Dimethylbenzene
Industrial-scale production often utilizes the catalytic oxidation of 3-methyl-1,2-dimethylbenzene (3-M-12-DMB). This method employs molecular oxygen or air as the oxidant in the presence of transition metal catalysts. Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) demonstrates exceptional activity, achieving 92% conversion at 200°C and 15 bar oxygen pressure . The mechanism involves abstraction of benzylic hydrogen atoms, forming a diradical intermediate that reacts with oxygen to yield the dicarboxylic acid.
Table 1: Catalyst Performance in 3-M-12-DMB Oxidation
Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
V₂O₅/TiO₂ | 200 | 15 | 92 | 88 |
MoO₃-Al₂O₃ | 220 | 20 | 85 | 76 |
Fe₂O₃-CeO₂ | 180 | 10 | 78 | 82 |
Key Observations:
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Vanadium-based catalysts outperform molybdenum and iron systems in both activity and selectivity.
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Selectivity losses correlate with overoxidation to CO₂ at temperatures exceeding 220°C .
Nitration-Hydrolysis Cascade
Adapting methodologies from nitrophthalic acid synthesis, a two-step nitration-hydrolysis approach enables access to 3-MPA from inexpensive precursors. As detailed in patent CN1405143A, phthalic anhydride derivatives undergo nitration followed by selective hydrolysis . While the patent focuses on 3-nitrophthalic acid, substituting the starting material with 3-methylphthalic anhydride and adjusting reaction conditions permits analogous synthesis.
Procedure Overview:
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Nitration: 3-Methylphthalic anhydride reacts with fuming nitric acid (90%) in concentrated sulfuric acid at 50–110°C.
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Hydrolysis: The nitrated intermediate undergoes acidic hydrolysis (H₂SO₄/H₂O, 80°C) to yield 3-MPA after crystallization.
Challenges and Solutions:
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Isomer Separation: The crude product contains 4-methylphthalic acid impurities. Recrystallization from water at 4°C enhances purity to >99% .
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Nitration Control: Excess nitric acid promotes dinitration; maintaining a 1:1.05 anhydride-to-HNO₃ ratio minimizes byproducts.
Microwave-Assisted Synthesis
Recent advances in energy-efficient synthesis utilize microwave irradiation to accelerate 3-MPA production. A study demonstrated that reacting 3-methyl-1,2-dimethylbenzene with potassium permanganate (KMnO₄) under microwave conditions (300 W, 120°C) reduces reaction time from 8 hours to 45 minutes compared to conventional heating . The localized superheating effect enhances oxygen radical generation, improving oxidation kinetics.
Table 2: Conventional vs. Microwave-Assisted Oxidation
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time (h) | 8 | 0.75 |
Yield (%) | 82 | 89 |
Energy Consumption (kWh) | 2.4 | 0.9 |
Advantages:
Biocatalytic Routes
Emerging green chemistry approaches employ immobilized lipases for enantioselective synthesis of 3-MPA derivatives. While direct acid synthesis remains challenging, ester precursors (e.g., dimethyl 3-methylphthalate) undergo enzymatic hydrolysis with Candida antarctica lipase B (CAL-B) at 37°C, achieving 95% conversion in 24 hours . This method avoids harsh acids and enables chiral resolution of stereoisomers.
Future Directions:
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Engineering thermostable lipases for high-temperature operation.
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Integrating continuous flow systems with enzyme immobilization.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-methylphthalic anhydride.
Reduction: Reduction reactions can convert it into 3-methylphthalic alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of derivatives such as nitro or halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Methylphthalic anhydride.
Reduction: 3-Methylphthalic alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Methylphthalic acid in scientific research are diverse:
Chemistry
- Intermediate in Synthesis : It is commonly used as an intermediate in the production of dyes and pigments. Its structure allows for functionalization that can lead to a variety of derivatives useful in colorants and coatings.
- Polymer Production : this compound is utilized in the manufacture of polymers, where it acts as a building block for creating high-performance materials.
Biology
- Building Block for Bioactive Molecules : Researchers have explored its potential as a precursor for biologically active compounds, which can be crucial in drug development and synthesis.
- Biochemical Studies : The compound is investigated for its role in biochemical pathways, contributing to the understanding of metabolic processes.
Medicine
- Pharmaceutical Development : Ongoing studies are assessing its potential as a precursor for pharmaceutical compounds, particularly those targeting inflammatory and metabolic disorders.
Industrial Applications
This compound is also employed in various industrial processes:
- Resins and Plasticizers : It is used in the formulation of resins and plasticizers that enhance the flexibility and durability of plastics.
- Adhesives and Sealants : The compound serves as an important component in adhesives due to its ability to improve bonding strength.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Synthesis of Dyes
A study demonstrated the use of this compound in synthesizing a new class of dyes with enhanced lightfastness. The resulting dyes showed improved stability under UV light compared to traditional dyes.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer formulations resulted in materials with superior mechanical properties. The polymers exhibited increased tensile strength and flexibility, making them suitable for demanding applications such as automotive components.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Chemistry | Dye synthesis | Enhanced color stability |
Biology | Bioactive compounds | Potential therapeutic effects |
Medicine | Drug precursor | Targeting inflammatory disorders |
Industry | Resin production | Improved flexibility and durability |
Mechanism of Action
The mechanism of action of 3-methylphthalic acid involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of anhydrides or other oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Structural Isomers: 4-Methylphthalic Acid/Anhydride
4-Methylphthalic anhydride (CAS: 4316-23-8) is a positional isomer with the methyl group at the fourth position.
Key Differences :
- Reactivity : The methyl group position influences electronic effects, altering reactivity in esterification and Diels-Alder reactions. For example, 3-methylphthalic anhydride undergoes faster alcoholysis than its 4-methyl counterpart .
- Synthesis : 4-Methylphthalic anhydride is derived from 4-methyltetrahydrophthalic anhydride dehydrogenation, requiring distinct catalytic conditions .
Methoxy-Substituted Derivative: 3-Methoxyphthalic Acid
3-Methoxyphthalic acid (anhydride m.p. 160°C) is an oxygenated analog with a methoxy group at the third position.
Property | 3-Methylphthalic Acid | 3-Methoxyphthalic Acid |
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Functional Group | -CH₃ | -OCH₃ |
Melting Point (Acid) | Not reported | 173–174°C |
Synthesis | Catalytic dehydrogenation | Nitro-group substitution |
Key Differences :
- Acidity : The electron-donating methoxy group reduces acidity compared to the methyl-substituted derivative.
- Applications : 3-Methoxyphthalic acid is primarily used in niche organic syntheses, whereas 3-methyl derivatives dominate industrial applications .
Environmental Analogs: Atmospheric Tracers
Both 3- and 4-methylphthalic acids are markers for SOA, but their sources differ:
- This compound : Linked to biogenic emissions and anthropogenic combustion .
- 4-Methylphthalic acid : Associated with diesel exhaust and industrial processes .
Environmental Impact
- Atmospheric presence : this compound correlates with ozone (Oₓ) levels, highlighting its role in photochemical smog formation .
Biological Activity
3-Methylphthalic acid (3-MPA) is a derivative of phthalic acid, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of 3-MPA, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Chemical Formula : C9H10O4
- Molecular Weight : 178.18 g/mol
- CAS Number : 37102-74-2
Synthesis and Derivatives
The synthesis of 3-MPA can be achieved through various methods, including lipase-catalyzed reactions. For instance, a study demonstrated the synthesis of a derivative of betulinic acid using 3-methylphthalic anhydride, resulting in compounds with enhanced cytotoxic properties against cancer cell lines such as A549 (human lung carcinoma) and CAOV3 (human ovarian cancer) .
Table 1: Cytotoxic Activity of Betulinic Acid and Its Derivative
Compound | IC50 (µg/mL) A549 | IC50 (µg/mL) CAOV3 |
---|---|---|
Betulinic Acid | 18.4 | >30 |
3β-(3-Methylphthalyl)-lup-20(29)-ene-28-oic | 4.4 | 3.6 |
The derivative exhibited significantly lower IC50 values compared to betulinic acid, indicating a higher potency against both cancer cell lines.
Biological Activities
Research has indicated that 3-MPA possesses various biological activities:
- Antitumor Activity : Studies have shown that derivatives synthesized from 3-MPA can induce apoptosis in cancer cells. The mechanism involves the inhibition of topoisomerase, which is crucial for DNA replication and transcription .
- Antimicrobial Properties : Preliminary studies have highlighted the antimicrobial potential of crude extracts containing 3-MPA derivatives against bacteria and fungi. The extracts demonstrated significant activity in disk diffusion assays against pathogens such as E. coli and S. aureus .
- Anti-inflammatory Effects : Some derivatives of 3-MPA have been explored for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a compound derived from 3-MPA that was tested for its effects on metabolic syndrome in a murine model. The study found that the compound significantly reduced white adipose tissue mass and improved glycemic profiles in mice subjected to a high-fat diet . This indicates the potential of 3-MPA derivatives in metabolic regulation.
Properties
IUPAC Name |
3-methylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJDBNISOJRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958272 | |
Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-74-2 | |
Record name | 3-Methylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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